4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a morpholine ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a suitable benzene derivative, followed by the introduction of the cyclohexyl group and the morpholine ring through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar in structure but with a pyridine ring instead of a morpholine ring.
2-bromo-3-(morpholin-4-yl)benzamide: Shares the morpholine ring but differs in the position of the bromine atom and other substituents.
Uniqueness
4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H25BrN2O4S |
---|---|
Molecular Weight |
445.4g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H25BrN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h6-9,16H,1-5,10-14H2 |
InChI Key |
UHDOFEUKNWSEJI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.